molecular formula C32H43N3O7 B12110829 Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate

Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate

Cat. No.: B12110829
M. Wt: 581.7 g/mol
InChI Key: MYZMCIGSLRHGDQ-UHFFFAOYSA-N
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Description

Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is known for its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of amide bonds and esterification reactions. The starting materials often include ethyl esters and amino acids, which undergo condensation reactions under controlled conditions to form the desired product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.

Scientific Research Applications

Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ramipril: A related compound used as an angiotensin-converting enzyme (ACE) inhibitor.

    Lisinopril: Another ACE inhibitor with a similar structure but different pharmacological properties.

    Enalapril: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for multiple types of chemical modifications, making it a versatile compound for scientific studies.

Properties

Molecular Formula

C32H43N3O7

Molecular Weight

581.7 g/mol

IUPAC Name

methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)

InChI Key

MYZMCIGSLRHGDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC

Origin of Product

United States

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